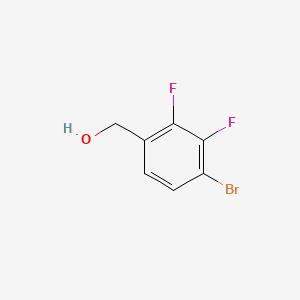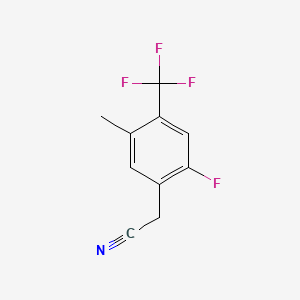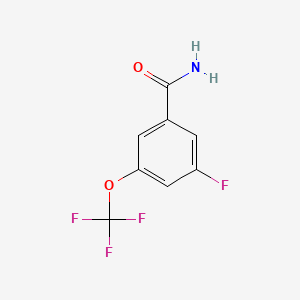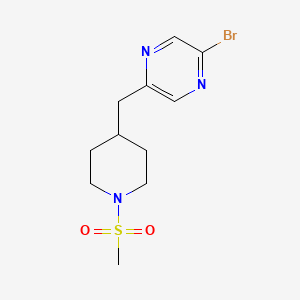
(4-溴-2,3-二氟苯基)甲醇
描述
(4-Bromo-2,3-difluorophenyl)methanol, also known as 4-BDFM, is an important intermediate compound in the synthesis of many pharmaceuticals and other compounds. It is a colorless liquid with a melting point of -25 °C and a boiling point of 202 °C. 4-BDFM has a wide range of applications in the pharmaceutical and chemical industries. Due to its low toxicity and relatively low cost, it has become a popular choice for many synthetic reactions.
科学研究应用
Photoactive Materials Development
The compound has been explored for its potential in the development of photoactive materials . These materials are capable of changing their properties in response to light, which can be utilized in advanced sensors, data storage, and molecular switches . The photoactivity of (4-Bromo-2,3-difluorophenyl)methanol derivatives, particularly in solution, allows for the separation of absorption bands, which is a desirable trait for photochromic materials .
Photomechanical Systems
Researchers have investigated the use of this compound in photomechanical systems . Such systems can undergo mechanical motions like twisting and bending when exposed to light, effectively converting photochemical energy into mechanical energy . This application is crucial for creating next-generation light-responsive smart materials.
Photoswitchable Materials
The integration of azobenzene derivatives, which can be synthesized from (4-Bromo-2,3-difluorophenyl)methanol, into photoswitchable materials is a significant area of research. These materials exhibit rapid trans to cis isomerization, which is useful for creating fast-acting switches .
Drug Delivery Systems
There is potential for using this compound in drug delivery systems . The ability to respond to light can be harnessed to control the release of drugs in a targeted manner, improving the efficiency and effectiveness of treatments .
Molecular Crystals with Mechanical Motion
The compound’s derivatives can form molecular crystals that exhibit mechanical motion. This property is being studied for its applications in separations and the creation of dynamic crystal structures that can respond to external stimuli .
Solid-State Materials
Lastly, (4-Bromo-2,3-difluorophenyl)methanol is being researched for its use in solid-state materials . The goal is to develop materials that can undergo structural reorganization upon light irradiation, which could revolutionize the field of material science .
属性
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPEOZOKHEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,3-difluorophenyl)methanol | |
CAS RN |
162744-55-0 | |
| Record name | (4-bromo-2,3-difluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)


![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)



![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)





![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)